4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
Description
The compound 4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a pyrimidine derivative featuring a 6-methyl-substituted pyrimidine core, a pyrrolidin-1-yl group at position 2, and a piperazine ring linked to a benzonitrile moiety via a methylene bridge. Pyrimidine derivatives are widely studied for their biological activities, including antiviral, anticancer, and kinase-modulating properties . The benzonitrile group enhances solubility and facilitates interactions with hydrophobic pockets in target proteins, while the piperazine-pyrrolidine-pyrimidine scaffold contributes to conformational flexibility and binding affinity .
Properties
IUPAC Name |
4-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-17-14-20(24-21(23-17)27-8-2-3-9-27)26-12-10-25(11-13-26)16-19-6-4-18(15-22)5-7-19/h4-7,14H,2-3,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVUXLVFSPXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have a pronounced plant growth stimulating effect, suggesting that they may interact with biochemical pathways related to plant growth and development.
Result of Action
Compounds with similar structures have been shown to have a pronounced plant growth stimulating effect, suggesting that they may have a positive impact on plant growth at the cellular level.
Biological Activity
The compound 4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile , known for its complex structure, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N6 |
| Molecular Weight | 380.49 g/mol |
| LogP | 4.2602 |
| Polar Surface Area | 49.554 Ų |
The compound features a piperazine ring, a pyrimidine moiety, and a benzonitrile structure, which contribute to its diverse biological interactions.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity against hepatitis C virus (HCV). For instance, derivatives of benzonitrile were identified as effective HCV inhibitors with low toxicity and high efficacy in blocking viral replication during the entry stage of infection .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study focusing on related piperazine derivatives showed promising results against various cancer cell lines, indicating that modifications on the piperazine ring can enhance cytotoxic activity . Specifically, compounds with similar structural motifs have demonstrated significant inhibition of cell proliferation in vitro.
The proposed mechanisms through which this compound exerts its biological effects include:
- Targeting Specific Receptors : The piperazine moiety may interact with neurotransmitter receptors, influencing pathways related to neurological disorders .
- Inhibition of Viral Entry : The benzonitrile component likely plays a role in disrupting viral entry mechanisms, particularly in HCV infections .
- Modulation of Cell Signaling Pathways : The pyrimidine ring may affect various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- HCV Inhibition : A study identified a derivative with enhanced antiviral activity (EC50 = 0.022 μM) that effectively blocked HCV replication, highlighting the importance of structural optimization in achieving potent antiviral effects .
- Cytotoxicity Assessment : Research on related piperazine compounds revealed IC50 values indicating significant cytotoxicity against cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .
- Neuropharmacological Effects : Compounds with similar piperazine structures have been studied for their effects on neurological conditions, showing potential as muscarinic receptor antagonists which may help in treating disorders like Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, derivatives of pyrimidine and piperazine have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer proliferation.
Case Study:
A study published in Cancer Research demonstrated that a related piperazine derivative effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antiviral Properties
Compounds containing pyrimidine and piperazine structures have shown antiviral activity against several viruses, including HIV and influenza. The mechanism often involves interference with viral replication or entry into host cells.
Case Study:
In vitro studies have shown that similar compounds can inhibit viral replication by blocking reverse transcriptase activity in HIV .
CNS Activity
The presence of the piperidine and pyrimidine rings suggests potential neuropharmacological effects. Compounds with these structures are often investigated for their ability to modulate neurotransmitter systems.
Case Study:
Research has indicated that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine or pyrimidine rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Methylation | Increases lipophilicity |
| Halogenation | Enhances binding affinity to targets |
| Hydroxylation | May improve solubility |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine Core Modifications
Compound SZ4
- Structure : 4-((4-(6-(4-Oxospiro[chromane-2,4'-piperidin]-10-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)benzonitrile ().
- Key Differences :
- Replaces the pyrrolidin-1-yl group with a spirochromane-piperidine moiety.
- Uses a sulfonyl linker instead of a methylene bridge between piperazine and benzonitrile.
TF Series (TF2–TF6)
- Structure: Diarylpyrimidines with amino-linked substituents (). Example: TF2 (4-((4-(4-((4-cyanophenoxy)methyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzonitrile).
- Key Differences :
- Contains diaryl ether linkages instead of a piperazine-pyrrolidine system.
- Lacks the 6-methyl group on the pyrimidine core.
- Functional Data: TF2–TF6 exhibit anti-HIV activity via non-nucleoside reverse transcriptase inhibition, highlighting the importance of benzonitrile and pyrimidine positioning for antiviral efficacy .
Piperazine and Linker Modifications
Compound 27b
- Structure : 4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}-methyl)benzonitrile succinate ().
- Key Differences :
- Incorporates a fluoropiperidine-ethoxy-pyrazine substituent instead of pyrrolidine.
- Uses a carbonyl linker between piperazine and pyridine.
- Functional Data : Demonstrates excellent aqueous solubility and pharmacokinetic (PK) properties, suggesting that fluorinated piperidine groups enhance metabolic stability .
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one hydrochloride
Heterocyclic Substituent Variations
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Piperidine-substituted pyrimidine ().
- Key Differences :
- Substitutes pyrrolidine with piperidine.
- Lacks the benzonitrile-piperazine moiety.
Burixafor
- Structure : Phosphonic acid-linked piperazine-pyrimidine ().
- Key Differences: Includes a cyclohexylamino-propyl group and phosphonic acid. Targets chemokine receptors (e.g., CXCR4) rather than kinases or proteases.
- Functional Data : Highlights the versatility of pyrimidine-piperazine scaffolds in diverse therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
